2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide
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Description
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one, which is synthesized from 2-hydroxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. The second intermediate is N-(2-ethylphenyl)acetamide, which is synthesized from 2-ethylphenol and acetic anhydride. These two intermediates are then coupled using EDCI/HOBt coupling reagents to form the final product, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide.
Starting Materials
2-hydroxybenzaldehyde, ethyl acetoacetate, hydrazine hydrate, 2-ethylphenol, acetic anhydride, EDCI/HOBt coupling reagents
Reaction
Synthesis of 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one:, - Condense 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate to form 2-(1,3-benzodioxol-5-yl)-4-hydroxypyrazolo[1,5-a]pyrazin-5(4H)-one, - Cyclize the intermediate using acetic anhydride to form 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one, Synthesis of N-(2-ethylphenyl)acetamide:, - React 2-ethylphenol with acetic anhydride to form N-(2-ethylphenyl)acetamide, Coupling of intermediates:, - Combine 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one and N-(2-ethylphenyl)acetamide in the presence of EDCI/HOBt coupling reagents, - Stir the reaction mixture at room temperature for several hours, - Purify the final product using column chromatography
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-15-5-3-4-6-17(15)24-22(28)13-26-9-10-27-19(23(26)29)12-18(25-27)16-7-8-20-21(11-16)31-14-30-20/h3-12H,2,13-14H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWPQDRWZJMPFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide |
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